molecular formula C11H11O3- B1609048 2-Ethoxycinnamic acid CAS No. 59923-03-4

2-Ethoxycinnamic acid

Cat. No. B1609048
CAS RN: 59923-03-4
M. Wt: 191.2 g/mol
InChI Key: UXTDCJJEJZCEBF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxycinnamic acid is a derivative of cinnamic acid . It has a molecular formula of C11H12O3 and a molecular weight of 192.21 g/mol . The IUPAC name for this compound is (E)-3-(2-ethoxyphenyl)prop-2-enoic acid .


Molecular Structure Analysis

The molecular structure of 2-Ethoxycinnamic acid consists of an aromatic ring (phenyl group) attached to a prop-2-enoic acid group via an ethoxy group . The aromatic and alkene group in this molecule are coplanar .


Physical And Chemical Properties Analysis

2-Ethoxycinnamic acid has a density of 1.2±0.1 g/cm³, a boiling point of 337.2±17.0 °C at 760 mmHg, and a flash point of 131.7±14.4 °C . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 freely rotating bonds . Its polar surface area is 47 Ų .

properties

IUPAC Name

(E)-3-(2-ethoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-2-14-10-6-4-3-5-9(10)7-8-11(12)13/h3-8H,2H2,1H3,(H,12,13)/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXTDCJJEJZCEBF-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20901323
Record name (E)-2-Ethoxycinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20901323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxycinnamic acid

CAS RN

69038-81-9, 59923-03-4
Record name 69038-81-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98551
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Ethoxycinnamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (2E)-3-(2-ethoxyphenyl)prop-2-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethoxycinnamic acid
Reactant of Route 2
Reactant of Route 2
2-Ethoxycinnamic acid
Reactant of Route 3
Reactant of Route 3
2-Ethoxycinnamic acid
Reactant of Route 4
Reactant of Route 4
2-Ethoxycinnamic acid
Reactant of Route 5
Reactant of Route 5
2-Ethoxycinnamic acid
Reactant of Route 6
Reactant of Route 6
2-Ethoxycinnamic acid

Citations

For This Compound
22
Citations
H Chen, H Jiang, JA Morgan - Phytochemistry, 2007 - Elsevier
… The products 4-hydroxy-2-chlorocinnamic acid and 4-hydroxy-2-ethoxycinnamic acid are novel compounds that have not been previously reported. The kinetic parameters of C4H …
Number of citations: 28 www.sciencedirect.com
L Rubenstein - Journal of the Chemical Society (Resumed), 1926 - pubs.rsc.org
… 2-ethoxycinnamic acid (yield almost quantitative) collected. It crystallises from alcohol in colourless needles, mp 151" (Found : equiv., 220. divided 3-methoxy-2-ethoxycinnamic acid (1 g…
Number of citations: 0 pubs.rsc.org
SR Werner, H Chen, H Jiang, JA Morgan - Journal of Molecular Catalysis B …, 2010 - Elsevier
… 5-Bromo-2-methoxy cinnamic acid, 2-chloro-6-fluoro cinnamic acid, 3-chlorocinnamic acid, trans-2,3-dimethoxy-cinnamic acid, 2-ethoxycinnamic acid, 2-fluorocinnamic acid, 3-…
Number of citations: 23 www.sciencedirect.com
PL Beaulieu, PC Anderson, R Bethell… - Journal of Medicinal …, 2014 - ACS Publications
… However, during in vitro and in vivo cross-species metabolite studies performed in support of the development of 27, small amounts of a genotoxic 4-amino-2-ethoxycinnamic acid …
Number of citations: 11 pubs.acs.org
A Zouzou, A Beghidja, J Long, C Beghidja… - Dalton …, 2018 - pubs.rsc.org
… in this article the synthesis, structures and magnetic investigations of a series of new dinuclear complexes based on a different carboxylic acid derivative, namely 2-ethoxycinnamic acid (…
Number of citations: 6 pubs.rsc.org
T Galica, J Bąkowicz, K Konieczny, I Turowska-Tyrk - CrystEngComm, 2016 - pubs.rsc.org
The [2 + 2] photodimerization of 2,6-difluorocinnamic acid was gradually induced in crystals by UV radiation at 0.5, 1.1 and 2.1 GPa. The crystal and molecular structures were …
Number of citations: 12 pubs.rsc.org
PL Beaulieu, G Bolger, M Duplessis, A Gagnon… - Bioorganic & Medicinal …, 2015 - Elsevier
… One of the strategies implemented in our program to resolve the genotoxic liability of 2, involved replacement of the right-hand-side 4-amino-2-ethoxycinnamic acid moiety in 2 by …
Number of citations: 11 www.sciencedirect.com
PL Beaulieu, J De Marte, M Garneau, L Luo… - Bioorganic & Medicinal …, 2015 - Elsevier
… , during development of the parent drug 2, cross-species metabolite studies performed in vitro and in vivo, identified small amounts of a genotoxic 4-amino-2-ethoxycinnamic acid …
Number of citations: 16 www.sciencedirect.com
G Renard, JC Guilleux, C Bore, V Malta-Valette… - Biotechnology …, 1992 - Springer
The synthesis of L-alpha aromatic amino acids by amination of forty-one derivatives of cinnamic acid and related compounds is tested with the yeastRhodotorula glutinis. …
Number of citations: 31 link.springer.com
CJ Fadgen, TL Groy, SD Rose - Acta Crystallographica Section E …, 2010 - scripts.iucr.org
In the title compound, C12H11ClO4, the propenoate C=C bond is in the Z configuration. The propenoate C=O and C=C groups are essentially coplanar [C=C—C=O torsion angle = …
Number of citations: 1 scripts.iucr.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.